molecular formula C11H13BrO2 B8674040 4-Bromo-2-cyclobutoxy-1-methoxybenzene

4-Bromo-2-cyclobutoxy-1-methoxybenzene

Cat. No. B8674040
M. Wt: 257.12 g/mol
InChI Key: ARRLCVZJOAXSDV-UHFFFAOYSA-N
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Patent
US08450319B2

Procedure details

To 60 ml of N,N-dimethylformamide solution containing 6.22 g (25.6 mmol) of 4-bromo-2-cyclobutoxyphenol obtained in Reference Example 5-(d) were successively added 3.54 g of potassium carbonate and 3.2 ml of methyl iodide, and the mixture was stirred at room temperature for 6 hours. After completion of the reaction, water was added to the reaction mixture, and the mixture was extracted with toluene. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The obtained residue was applied to silica gel column chromatography (Eluent; toluene), and the obtained crude solid was recrystallized from hexane to obtain 3.90 g of the title compound as a colorless solid. (Yield: 59%)
Quantity
60 mL
Type
reactant
Reaction Step One
Name
4-bromo-2-cyclobutoxyphenol
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1]N(C)C=O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([O:14][CH:15]2[CH2:18][CH2:17][CH2:16]2)[CH:8]=1.C(=O)([O-])[O-].[K+].[K+].CI>O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:1])=[C:9]([O:14][CH:15]2[CH2:18][CH2:17][CH2:16]2)[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Name
4-bromo-2-cyclobutoxyphenol
Quantity
6.22 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)OC1CCC1
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
CUSTOM
Type
CUSTOM
Details
The organic layer after separation
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude solid
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OC)OC1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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